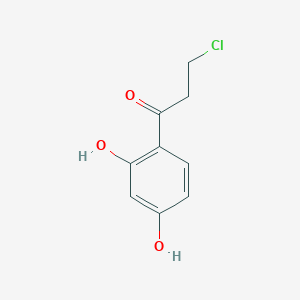

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one

Overview

Description

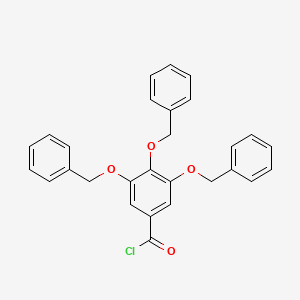

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one is a chemical compound with the CAS Number: 151884-07-0 . It has a molecular weight of 200.62 and its IUPAC name is 3-chloro-1-(2,4-dihydroxyphenyl)-1-propanone .

Synthesis Analysis

The synthesis of 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one involves several steps. The synthetic route involves the use of 3-Chloropropionyl chloride (CAS#:107-94-8) and Resorcinol (CAS#:108-46-3) . The exact details of the synthesis process can be found in the literature .Molecular Structure Analysis

The molecular formula of 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one is C9H9ClO3 . The InChI code is 1S/C9H9ClO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,11,13H,3-4H2 .Scientific Research Applications

Antioxidant Activity

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one: has been investigated for its antioxidant potential. Researchers have employed assays such as ABTS, DPPH, and FRAP to evaluate its ability to scavenge free radicals and protect cells from oxidative stress .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable scaffold for designing novel drugs. Its unique structure, combining a chlorinated phenolic moiety with a propiophenone backbone, offers opportunities for developing targeted therapies .

Antigonadotropin Properties

1-(4-Hydroxyphenyl)propan-1-one: , a related compound, has been used as an antigonadotropin. Given the structural similarity, researchers may explore whether 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one exhibits similar effects on reproductive hormones .

Natural Product Synthesis

The synthesis of natural products often involves strategic modifications of existing compounds. Researchers may utilize 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one as a building block to create bioactive molecules with enhanced properties .

Agrochemical Research

Given the diverse reactivity of chlorinated phenols, researchers might explore applications in agrochemicals. Investigating the herbicidal, fungicidal, or insecticidal properties of derivatives based on this compound could yield valuable insights .

Safety and Hazards

properties

IUPAC Name |

3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,11,13H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKGPMSVQJJUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473115 | |

| Record name | 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |

CAS RN |

151884-07-0 | |

| Record name | 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)

![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)

![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)